molecular formula C11H14FN3O2S B4327885 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B4327885
M. Wt: 271.31 g/mol
InChI Key: VSMZCVPZSMWZIM-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative featuring a triazabicyclo[3.2.1]octane core substituted with a 4-fluorophenylsulfonyl group. The 4-fluorophenyl substituent enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and target engagement .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2S/c12-10-1-3-11(4-2-10)18(16,17)15-8-13-5-6-14(7-13)9-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMZCVPZSMWZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1CN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of specific catalysts and reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may vary, but they typically involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Modifications and Structure-Activity Relationships (SAR)

The triazabicyclo[3.2.1]octane scaffold is highly versatile, with modifications primarily occurring at the sulfonamide and aryloxy substituents. Key analogs include:

Compound Name Substituents Key Features
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole sulfonamide Enhanced steric bulk; pyrazole improves kinase selectivity .
(1R,3r,5S)-3-(4-Fluoro-phenoxy)-8-azabicyclo[3.2.1]octane 4-Fluorophenoxy Phenoxy group increases π-π stacking potential; fluorine enhances stability .
3-((2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy derivatives Carbamoyl and oxo groups Beta-lactamase inhibitor prodrugs; polar groups enable oral bioavailability .
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo[3.2.1]octane Dibromobenzothioyl Bromine atoms increase electrophilicity; thioester linkage improves reactivity .

SAR Insights :

  • Sulfonamide vs. Thioester : The sulfonamide group in the target compound offers better hydrolytic stability compared to thioester analogs (e.g., ), which are prone to nucleophilic attack .
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound improves metabolic resistance compared to non-fluorinated analogs (e.g., 4-hexylphenoxy derivatives in ) by reducing cytochrome P450-mediated oxidation .
  • Polar Functional Groups : Carbamoyl and oxo substituents () enhance water solubility but reduce membrane permeability, contrasting with the target compound’s balance of lipophilicity and stability .

Comparison :

  • Analogs like (1R,3r,5S)-3-(4-phenylphenoxy)-8-azabicyclo[3.2.1]octane () require specialized internal standards for pharmacokinetic studies, suggesting higher metabolic lability than the target compound .
  • Prodrugs () use carbamate linkers for delayed release, whereas the target compound’s sulfonamide is bioactive without modification .

Pharmacokinetic and Analytical Considerations

  • Metabolic Stability : Fluorination at the phenyl ring reduces oxidative metabolism, as seen in plasma stability assays using cold acetonitrile extraction () .
  • Analytical Challenges : Structural analogs with pyrazinyloxy or methylpyrazole groups () necessitate tailored LC-MS methods, whereas the target compound’s distinct sulfonamide moiety simplifies detection .

Biological Activity

The compound 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane (CAS Number: 2805068) has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane is C_{10}H_{10}F_N_2O_2S, with a molecular weight of approximately 331.8 g/mol. The compound features a bicyclic structure that enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds with electron-withdrawing groups demonstrated enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against BacteriaActivity Against Fungi
Compound AHigh (S. aureus)Moderate (Candida spp.)
Compound BModerate (E. coli)High (Aspergillus spp.)
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octanePotentially HighPotentially Moderate

Antiviral Properties

The antiviral activity of related compounds has also been documented, with several showing efficacy against viruses such as Herpes simplex and Influenza . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

The biological activity of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane may be attributed to its ability to inhibit specific enzymes or pathways crucial for microbial survival and replication:

  • DNA Gyrase Inhibition : Some studies suggest that similar compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Viral Replication Interference : The compound may disrupt viral replication by targeting viral proteins necessary for the life cycle of the virus.

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing novel sulfonamide derivatives, compounds were screened for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics .

Case Study 2: Antiviral Testing

Another investigation assessed the antiviral properties of triazabicyclic compounds against various viruses, revealing significant inhibition against Herpes simplex virus types 1 and 2 . These findings support the potential application of such compounds in antiviral therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 2
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3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

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